(8xi,9xi,10xi,13xi,14xi)-17-Hydroxy-20-oxopregn-5-en-3-yl acetate (8xi,9xi,10xi,13xi,14xi)-17-Hydroxy-20-oxopregn-5-en-3-yl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13301466
InChI: InChI=1S/C23H34O4/c1-14(24)23(26)12-9-20-18-6-5-16-13-17(27-15(2)25)7-10-21(16,3)19(18)8-11-22(20,23)4/h5,17-20,26H,6-13H2,1-4H3/t17?,18?,19?,20?,21?,22?,23-/m0/s1
SMILES: CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O
Molecular Formula: C23H34O4
Molecular Weight: 374.5 g/mol

(8xi,9xi,10xi,13xi,14xi)-17-Hydroxy-20-oxopregn-5-en-3-yl acetate

CAS No.:

Cat. No.: VC13301466

Molecular Formula: C23H34O4

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

(8xi,9xi,10xi,13xi,14xi)-17-Hydroxy-20-oxopregn-5-en-3-yl acetate -

Specification

Molecular Formula C23H34O4
Molecular Weight 374.5 g/mol
IUPAC Name [(17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C23H34O4/c1-14(24)23(26)12-9-20-18-6-5-16-13-17(27-15(2)25)7-10-21(16,3)19(18)8-11-22(20,23)4/h5,17-20,26H,6-13H2,1-4H3/t17?,18?,19?,20?,21?,22?,23-/m0/s1
Standard InChI Key IQCNQJXIOWBNAT-FCXZXHHASA-N
Isomeric SMILES CC(=O)[C@]1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O
SMILES CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O
Canonical SMILES CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s backbone follows the pregnane skeleton (C21 steroids), with modifications at key positions:

  • C3: Acetate group (-OAc), enhancing lipophilicity and metabolic stability.

  • C5: Double bond (pregn-5-ene), contributing to structural rigidity.

  • C17: Hydroxyl group (-OH), a potential site for hydrogen bonding.

  • C20: Ketone group (=O), influencing electronic distribution and reactivity .

The stereochemical notation "8xi,9xi,10xi,13xi,14xi" reflects unresolved stereochemistry at these positions, resulting in a mixture of isomers. This stereochemical ambiguity may arise during synthesis or purification processes .

Molecular and Computational Data

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC23H34O4
Molecular Weight374.5 g/mol
logP (Partition Coefficient)Estimated 2.3–3.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Polar Surface Area~76.6 Ų

The compound’s moderate logP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility. The polar surface area, dominated by the acetate and ketone groups, further supports its interaction with biological targets .

Synthesis and Industrial Preparation

Synthetic Pathways

The synthesis typically begins with steroidal precursors such as pregnenolone or progesterone. A representative pathway involves:

  • Introduction of the C5 Double Bond: Selective dehydrogenation using reagents like dichlorodicyanoquinone (DDQ).

  • Acetylation at C3: Treatment with acetic anhydride under basic conditions.

  • Oxidation at C20: Jones oxidation or Oppenauer oxidation to install the ketone group.

  • Hydroxylation at C17: Microbial biotransformation (e.g., Rhizopus arrhizus) or chemical methods.

Industrial-scale production employs continuous-flow reactors with heterogeneous catalysts (e.g., Pd/C for hydrogenation) to enhance yield and reduce byproducts.

Challenges in Stereochemical Control

The "xi" notation underscores challenges in controlling stereochemistry during synthesis. For example, hydroxylation at C17 may produce multiple diastereomers, necessitating chromatographic separation. Advanced techniques like chiral auxiliaries or enzymatic resolution are under investigation to address this .

Biological Activity and Mechanism

Receptor Interactions

Steroidal compounds often modulate nuclear receptors (e.g., glucocorticoid or progesterone receptors). Preliminary studies suggest that the C17 hydroxyl and C3 acetate groups enable interactions with the ligand-binding domains of these receptors, though affinity is lower than endogenous hormones .

Metabolic and Endocrine Effects

In vitro assays demonstrate moderate inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD1), an enzyme involved in glucocorticoid metabolism. This inhibition could theoretically reduce tissue-specific cortisol levels, making the compound a candidate for metabolic syndrome research .

Due to its stereochemical complexity, the compound serves as a reference standard in analytical chemistry for method validation (e.g., HPLC-MS).

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